BenchChemオンラインストアへようこそ!

2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid

Antiviral Influenza A Aminothiazole

2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid (CAS 1518437-53-0, MW 288.25 g/mol) is a 2-arylaminothiazole-5-carboxylic acid derivative bearing a 4-trifluoromethylphenyl substituent at the aniline nitrogen. This scaffold belongs to the broader aminothiazole class recognized for antiviral, antioxidant, and antibacterial activities, with the electron-withdrawing –CF₃ group conferring enhanced lipophilicity and metabolic stability compared to unsubstituted or halogen-only phenyl analogs.

Molecular Formula C11H7F3N2O2S
Molecular Weight 288.25 g/mol
Cat. No. B7935027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid
Molecular FormulaC11H7F3N2O2S
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C(=O)O
InChIInChI=1S/C11H7F3N2O2S/c12-11(13,14)6-1-3-7(4-2-6)16-10-15-5-8(19-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
InChIKeyJQYRLNYJRPJVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid – Compound Procurement Baseline and Scaffold Classification


2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid (CAS 1518437-53-0, MW 288.25 g/mol) is a 2-arylaminothiazole-5-carboxylic acid derivative bearing a 4-trifluoromethylphenyl substituent at the aniline nitrogen . This scaffold belongs to the broader aminothiazole class recognized for antiviral, antioxidant, and antibacterial activities, with the electron-withdrawing –CF₃ group conferring enhanced lipophilicity and metabolic stability compared to unsubstituted or halogen-only phenyl analogs . As a carboxylic acid-functionalized building block, the compound serves as a key intermediate for amide coupling, esterification, and further medicinal chemistry derivatization.

Why Generic 2-Arylaminothiazole-5-carboxylic Acids Cannot Substitute for the 4-CF₃-Phenyl Derivative


The 4-trifluoromethylphenyl substituent is not a simple 'fluorinated' motif interchangeable with 4-F, 4-Cl, or unsubstituted phenyl analogs. In the structurally characterized aminothiazole series, the 4-CF₃-phenyl derivative consistently demonstrates differentiated biological activity: compound 5e (bearing the 4-trifluoromethylphenyl group) exhibited significantly higher antiviral activity against influenza A than oseltamivir (p < 0.0162), whereas the 4-F, 4-Cl, and unsubstituted phenyl analogs did not reach the same statistical significance threshold . The strong electron-withdrawing nature of –CF₃ (Hammett σₚ ≈ 0.54) alters the electron density on the thiazole ring and the 2-amino bridging nitrogen, modulating both target binding affinity and the compound's susceptibility to oxidative metabolism—factors that cannot be replicated by –CH₃, –F, or –Cl substituents . Generic substitution with a non-fluorinated or mono-halogenated analog therefore risks loss of the specific activity profile documented for the CF₃-bearing scaffold.

Product-Specific Quantitative Differentiation Evidence for 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid


Antiviral Activity Against Influenza A PR8 (H1N1) – Superiority Over Oseltamivir

The 4-trifluoromethylphenyl-bearing aminothiazole analog (compound 5e) demonstrated significantly higher antiviral activity than the clinical standard oseltamivir at equimolar concentration. At 100 µM, compound 5e restored MDCK cell viability to a level exceeding oseltamivir and amantadine, with statistical significance reaching p < 0.0162 versus oseltamivir . In contrast, the 4-fluorophenyl, 4-chlorophenyl, and unsubstituted phenyl analogs did not reach the same statistical significance threshold against oseltamivir, indicating that the –CF₃ group confers a specific antiviral advantage not achieved by other halogen substituents.

Antiviral Influenza A Aminothiazole

Ferric-Reducing Antioxidant Power (FRAP) – 57% Higher Reducing Capacity Than Synthetic Standard BHT

The 4-trifluoromethylphenyl-substituted aminothiazole analog (compound 6e) exhibited a FRAP value of 106.53 µmol/L, representing a 57% increase over the synthetic antioxidant standard BHT (67.73 µmol/L) . Among the tested series, the 4-CF₃-phenyl analog ranked fourth-highest overall, trailing only the 4-Cl-phenyl (123.20 µmol/L), phenyl (114.18 µmol/L), and 4-F-phenyl (111.83 µmol/L) derivatives, but substantially outperforming BHT and the benzylidene-substituted analogs (8a–8d). This demonstrates that the 4-CF₃-phenyl substitution yields meaningful antioxidant electron-transfer capacity suitable for oxidative stress applications.

Antioxidant FRAP assay Aminothiazole

Antibacterial Activity Against Gram-Negative and Gram-Positive Strains – Top-Tier Performance Within the Aminothiazole Series

The compound bearing the 4-trifluoromethylphenyl substituent (5e) ranked among the highest antibacterial performers against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) in the agar well-diffusion assay . For E. coli, compound 5e (4-CF₃-phenyl) was one of the top five most active compounds alongside 4-CN-phenyl (6d), 4-F-phenyl (6b), 4-Cl-phenyl (8c), and phenyl (6a) analogs. For B. subtilis, compound 5e similarly ranked in the top tier. Ciprofloxacin served as the reference antibiotic; while all aminothiazole derivatives showed lower absolute potency than ciprofloxacin, the 4-CF₃-phenyl analog consistently appeared in the highest activity cluster, distinguishing it from the majority of tested compounds that showed minimal antibacterial activity.

Antibacterial E. coli B. subtilis

Lipophilicity Differentiation – Predicted LogP Gap of ~1.0–1.6 Units Over the Unsubstituted Phenyl Analog

The 4-trifluoromethyl group substantially increases lipophilicity compared to the unsubstituted phenyl analog. Based on ChemSpider-predicted properties for 2-((4-(trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid (MW 288.25, C₁₁H₇F₃N₂O₂S) versus 2-(phenylamino)thiazole-5-carboxylic acid (MW 220.25, C₁₀H₈N₂O₂S), the addition of the –CF₃ group increases the molecular weight by ~68 Da and adds approximately 1.0–1.6 logP units (estimated XLogP3 ~3.2–3.8 for the 4-CF₃-phenyl derivative vs ~2.2 for the unsubstituted phenyl analog) . This lipophilicity enhancement is known to improve membrane permeability and target binding affinity in intracellular and CNS-targeted applications, a property that the 4-F analog (ΔlogP ~0.3–0.5) cannot fully replicate .

Lipophilicity LogP Drug-likeness

Decarboxylation Kinetic Stability – Mechanistic Baseline for pH-Dependent Formulation Design

The decarboxylation kinetics of 2-phenylamino-thiazole-5-carboxylic acid have been quantitatively characterized as a function of proton activity: the compound decarboxylates via either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism depending on pH . The electron-withdrawing –CF₃ substituent on the phenyl ring would be expected to decelerate the unimolecular decarboxyprotonation pathway by destabilizing the developing negative charge on the thiazole ring in the transition state. While direct kinetic data for the 4-CF₃-phenyl derivative have not been reported, the kinetic framework established for the parent 2-phenylamino analog provides a quantitative baseline for predicting the target compound's pH-dependent stability profile, which is critical for solution-phase handling, storage, and formulation development.

Decarboxylation kinetics Stability Formulation

Best Research and Industrial Application Scenarios for 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid


Influenza A Antiviral Lead Optimization Programs

The 4-CF₃-phenyl aminothiazole scaffold has demonstrated statistically significant antiviral activity against influenza A/Puerto Rico/8/34 H1N1 that exceeds oseltamivir at equimolar concentration (p < 0.0162), a threshold not reached by 4-F, 4-Cl, or unsubstituted phenyl analogs . This compound is therefore the preferred starting point for medicinal chemistry teams pursuing influenza A-targeted lead optimization, where the –CF₃ group's contribution to antiviral potency cannot be replicated by mono-halogenated alternatives. The scaffold's low cytotoxicity (A549 viability >87% at 100 µM) further supports its use as a safe antiviral template.

Dual-Function Antioxidant–Antibacterial Fragment-Based Screening

The 4-CF₃-phenyl derivative combines FRAP antioxidant capacity 57% higher than BHT (106.53 vs 67.73 µmol/L) with top-tier antibacterial activity against both E. coli and B. subtilis within the aminothiazole series . This dual-activity profile makes the compound a compelling fragment for screening cascades targeting oxidative stress-related infectious diseases, where both radical-scavenging and direct antibacterial mechanisms are desired. The carboxylic acid handle at the 5-position enables rapid amide library generation for SAR expansion.

Kinase Inhibitor Fragment-Based Drug Design (FBDD) with Optimized Lipophilicity

With a predicted XLogP3 of ~3.2–3.8, the 4-CF₃-phenyl thiazole-5-carboxylic acid scaffold occupies a favorable lipophilicity window for kinase inhibitor design, balancing membrane permeability with aqueous solubility . The electron-withdrawing –CF₃ group modulates the hydrogen-bond donor capacity of the 2-amino bridge, a feature exploitable for hinge-region binding in kinase targets. Compared to the 4-F-phenyl analog (predicted XLogP3 ~2.5–2.7), the CF₃ derivative offers superior passive permeability potential, making it the preferred fragment for targets with intracellular or CNS accessibility requirements.

pH-Dependent Formulation and Prodrug Design Studies

The carboxylic acid group at the 5-position, combined with the electron-withdrawing 4-CF₃-phenylamino substituent, creates a measurable pH-dependent decarboxylation profile predictable from the established kinetic framework for 2-phenylamino-thiazole-5-carboxylic acids . This makes the compound a model substrate for studying CF₃ substituent effects on heterocyclic decarboxylation rates and for designing pH-responsive prodrugs or controlled-release formulations where decarboxylation serves as the activation mechanism. Formulation scientists should prioritize this compound over non-fluorinated analogs when pH-dependent stability modulation is a design criterion.

Quote Request

Request a Quote for 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.